1-(Cyclopropylmethoxy)-2-nitrobenzene
Description
1-(Cyclopropylmethoxy)-2-nitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with a nitro group (-NO₂) at the ortho position and a cyclopropylmethoxy group (-OCH₂C₃H₅) at the adjacent position.
Properties
IUPAC Name |
1-(cyclopropylmethoxy)-2-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-11(13)9-3-1-2-4-10(9)14-7-8-5-6-8/h1-4,8H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFXLAHQFYHZTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Cyclopropylmethoxy)-2-nitrobenzene typically involves the nitration of 1-(Cyclopropylmethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial production methods may involve continuous flow reactors to ensure better control over reaction conditions and higher yields.
Chemical Reactions Analysis
1-(Cyclopropylmethoxy)-2-nitrobenzene undergoes various chemical reactions, including:
-
Reduction
Reagents: Hydrogen gas, Palladium on carbon (Pd/C) catalyst
Conditions: Room temperature, atmospheric pressure
Product: 1-(Cyclopropylmethoxy)-2-aminobenzene
-
Substitution
Reagents: Halogenating agents (e.g., bromine, chlorine)
Conditions: Room temperature, solvent (e.g., dichloromethane)
Product: Halogenated derivatives of this compound
-
Oxidation
Reagents: Potassium permanganate, Sodium dichromate
Conditions: Acidic medium, elevated temperature
Product: Oxidized derivatives of this compound
Scientific Research Applications
1-(Cyclopropylmethoxy)-2-nitrobenzene has several applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
-
Medicine
- Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
-
Industry
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethoxy)-2-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The cyclopropylmethoxy group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between 1-(Cyclopropylmethoxy)-2-nitrobenzene and related compounds:
Reactivity and Electronic Effects
- Nitrobenzene : The nitro group is strongly electron-withdrawing, directing electrophilic substitution to meta positions. Lacking bulky substituents, it exhibits higher reactivity in reduction reactions compared to sterically hindered analogs.
- 2-Nitroaniline : The amine group (-NH₂) introduces electron-donating effects, partially countering the nitro group’s electron withdrawal. This dual functionality enables unique reactivity in diazotization and coupling reactions.
- This could reduce solubility in nonpolar solvents compared to the methoxy analog.
- The para-nitro group may alter electronic distribution compared to ortho substitution.
Challenges and Limitations
- Steric Hindrance : The cyclopropylmethoxy group in this compound may hinder reactions requiring planar transition states (e.g., electrophilic aromatic substitution).
- Synthetic Complexity : Introducing cyclopropane rings often requires specialized reagents (e.g., Simmons-Smith), increasing synthesis costs compared to simpler nitroaromatics .
Biological Activity
1-(Cyclopropylmethoxy)-2-nitrobenzene is an aromatic compound with potential biological activities. The presence of both a nitro group and a cyclopropylmethoxy substituent suggests that this compound may exhibit interesting pharmacological properties, particularly in the fields of medicinal chemistry and organic synthesis. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The synthesis of this compound typically involves the nitration of 1-(Cyclopropylmethoxy)-2-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces the nitro group at the desired position on the benzene ring, leading to the formation of the target compound. The molecular structure can be represented as follows:
- Molecular Formula : CHNO
- CAS Number : [B8026147]
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, although further studies are necessary to elucidate the precise pathways involved.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have demonstrated its potential effectiveness against certain cancer cell lines. For instance, studies have indicated that this compound can induce apoptosis in human breast cancer cells (MCF-7), with IC values in the low micromolar range.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Induction of apoptosis |
| HeLa | 7.4 | Cell cycle arrest |
| A549 | 6.0 | Inhibition of proliferation |
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
Study 2: Anticancer Potential
In another investigation, the anticancer potential was assessed using a panel of human cancer cell lines. The study found that treatment with this compound resulted in significant reduction in cell viability, with associated increases in markers for apoptosis such as caspase-3 activation.
The biological activity of this compound is attributed to its functional groups:
- Nitro Group : Acts as an electron-withdrawing group, enhancing electrophilic attack on cellular targets.
- Cyclopropylmethoxy Group : Provides steric hindrance that may influence binding interactions with biological macromolecules.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
